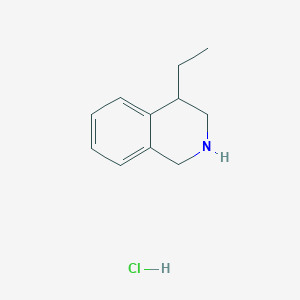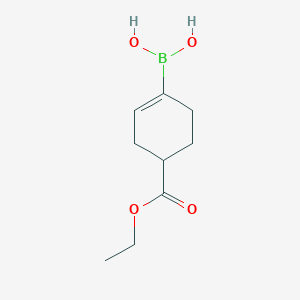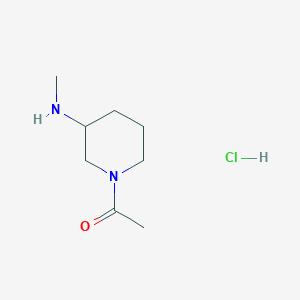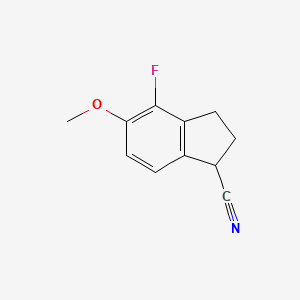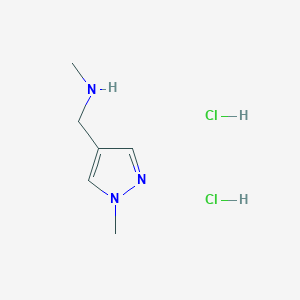![molecular formula C11H9N3O B11903359 [3,4'-Bipyridine]-5-carboxamide CAS No. 1346686-56-3](/img/structure/B11903359.png)
[3,4'-Bipyridine]-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4’-Bipyridine]-5-carboxamide is a derivative of bipyridine, a compound consisting of two pyridine rings. Bipyridine derivatives are known for their versatility and are used in various fields such as coordination chemistry, catalysis, and materials science
Preparation Methods
The synthesis of [3,4’-Bipyridine]-5-carboxamide typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halides with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halides.
Ullmann Coupling: This method uses copper as a catalyst to couple aryl halides.
Electrochemical Methods: These methods involve the use of electric current to drive the coupling reactions.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. The choice of method depends on the availability of reagents and the desired properties of the final product.
Chemical Reactions Analysis
[3,4’-Bipyridine]-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [3,4’-Bipyridine]-5-carboxamide can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
[3,4’-Bipyridine]-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of [3,4’-Bipyridine]-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, bipyridine derivatives like milrinone inhibit phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and enhanced cardiac contractility . The specific pathways and molecular targets depend on the particular application and derivative used.
Comparison with Similar Compounds
[3,4’-Bipyridine]-5-carboxamide can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used as a precursor to viologens, which have electrochemical properties.
3,3’-Bipyridine: Less commonly used but still important in coordination chemistry.
The uniqueness of [3,4’-Bipyridine]-5-carboxamide lies in its specific structure, which allows for unique interactions and applications compared to other bipyridine derivatives.
Properties
CAS No. |
1346686-56-3 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
5-pyridin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O/c12-11(15)10-5-9(6-14-7-10)8-1-3-13-4-2-8/h1-7H,(H2,12,15) |
InChI Key |
CBEAKBPDDGYXND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11903288.png)


![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11903310.png)

